2,4-Difluoro-3-hydroxypyridine
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Overview
Description
2,4-Difluoro-3-hydroxypyridine is a fluorinated pyridine derivative. Pyridine derivatives are nitrogen-containing heterocyclic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-hydroxypyridine can be synthesized through various methods. One common method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. This process typically uses sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium salt, which is then treated with a fluorinating agent .
Industrial Production Methods
In an industrial setting, the synthesis of fluorinated pyridines often involves the use of complex fluorinating agents such as Selectfluor® or the combination of aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C). These methods are designed to maximize yield and efficiency while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 2,4-difluoro-3-pyridone.
Reduction: Formation of 2,4-difluoro-3-alkoxypyridine.
Scientific Research Applications
2,4-Difluoro-3-hydroxypyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-hydroxypyridine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,6-Difluoropyridine
Uniqueness
2,4-Difluoro-3-hydroxypyridine is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the pyridine ring. This unique arrangement imparts distinct physical and chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
1211515-53-5 |
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Molecular Formula |
C5H3F2NO |
Molecular Weight |
131.08 g/mol |
IUPAC Name |
2,4-difluoropyridin-3-ol |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
InChI Key |
CHNSVRAQNVFBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)O)F |
Origin of Product |
United States |
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